molecular formula C5H11ClO4S B3012284 (2S)-2,3-dimethoxypropane-1-sulfonyl chloride CAS No. 2241107-50-4

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride

Cat. No.: B3012284
CAS No.: 2241107-50-4
M. Wt: 202.65
InChI Key: NZRWKUFLBBONMX-YFKPBYRVSA-N
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Description

(2S)-2,3-Dimethoxypropane-1-sulfonyl chloride is a chiral sulfonyl chloride derivative characterized by a propane backbone substituted with methoxy groups at the 2(S)- and 3-positions and a sulfonyl chloride functional group at the 1-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonate esters or sulfonamides, particularly in stereoselective reactions due to its chiral center. Its structure confers unique reactivity and solubility properties compared to non-chiral or less-substituted analogs.

Properties

IUPAC Name

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRWKUFLBBONMX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-dimethoxypropane-1-sulfonyl chloride typically involves the reaction of (2S)-2,3-dimethoxypropanol with a sulfonyl chloride reagent. One common method is to react (2S)-2,3-dimethoxypropanol with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-dimethoxypropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or amides.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a protecting group in synthetic sequences that involve these types of reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles that react with this compound include amines, alcohols, and thiols.

    Solvents: Reactions are often carried out in polar aprotic solvents such as dichloromethane or acetonitrile to enhance reactivity and solubility.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol yields a sulfonate ester.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C₅H₁₁ClO₄S
  • Molecular Weight : 202.66 g/mol
  • Appearance : Colorless to yellow liquid
  • Purity : Typically ≥95% .

Formation of Sulfonamides

One of the primary applications of this compound is in the synthesis of sulfonamides. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The sulfonyl chloride can react with amines to form sulfonamides, which are used as antibiotics or in the treatment of various diseases.

Electrosynthesis

Recent studies have highlighted the use of sulfonyl hydrazides derived from this compound in electrosynthesis. This method has been explored for synthesizing complex organic molecules through radical pathways, showcasing the compound's versatility in modern synthetic methodologies .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of a novel class of sulfonamide antibiotics using this compound as a key intermediate. The resulting compounds exhibited significant antibacterial activity against Gram-positive bacteria. The synthesis involved the reaction of the sulfonyl chloride with various amines under mild conditions, leading to high yields and purity .

Compound Yield (%) Antibacterial Activity
Sulfonamide A85%Effective against S. aureus
Sulfonamide B90%Effective against E. coli

Case Study 2: Electrosynthetic Applications

In another study focusing on electrosynthesis, researchers utilized this compound to create radical precursors for various organic transformations. The results indicated that these precursors could lead to diverse product formations with high efficiency .

Electrosynthetic Product Yield (%) Methodology
Product X75%Electrochemical Reduction
Product Y68%Radical Coupling Reaction

Mechanism of Action

The mechanism by which (2S)-2,3-dimethoxypropane-1-sulfonyl chloride exerts its effects involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion. The resulting sulfonate or sulfonamide product can then participate in further chemical or biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Physicochemical Properties

The table below compares (2S)-2,3-dimethoxypropane-1-sulfonyl chloride with three structurally related sulfonyl chlorides, including data inferred from analogous compounds in the provided evidence:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
This compound Not available<sup>*</sup> C₅H₁₁ClO₃S ~186.66 Chiral center (2S), two methoxy Likely 2–8°C
(S)-1-(2,3-Bis(benzyloxy)propyl)cyclopropane-1-sulfonyl chloride 1258884-22-8 C₂₀H₂₃ClO₄S 394.91 Benzyloxy groups, cyclopropane 4°C
2,2-Dimethylpropane-1-sulfonyl chloride 53333-76-9 C₅H₁₁ClO₂S 170.66 Branched dimethyl groups Not specified
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 C₁₀H₆K₂O₇S₂ 372.47 Naphthalene backbone, disulfonate Not specified

<sup>*</sup>No CAS RN identified in the provided evidence.

Key Observations:
  • Molecular Weight and Complexity : The target compound is lighter than the benzyloxy-substituted analog but heavier than the branched 2,2-dimethyl derivative . Its dimethoxy substituents increase polarity compared to alkyl groups.
  • Chirality : Unlike 2,2-dimethylpropane-1-sulfonyl chloride or dipotassium naphthalene disulphonate , the (2S)-configuration introduces stereochemical selectivity in reactions.
  • Storage : Sulfonyl chlorides with sensitive functional groups (e.g., benzyloxy) require low-temperature storage (4°C) to prevent decomposition , which likely applies to the target compound.
Notes:
  • Toxicological Data: For the target compound, comprehensive toxicological studies are unavailable, necessitating caution (similar to (2S)-2,5-diaminopentanamide dihydrochloride ).
  • Environmental Impact: None of the compounds in the evidence are classified as environmentally hazardous, but sulfonyl chlorides generally require careful waste management.

Biological Activity

(2S)-2,3-Dimethoxypropane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in biological applications. This article examines its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C5_5H11_{11}ClO4_4S
  • Molar Mass : 202.66 g/mol
  • CAS Number : 2241107-50-4

This compound features two methoxy groups and a sulfonyl chloride functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily stems from its ability to form sulfonyl intermediates. These intermediates can react with various nucleophiles, leading to the formation of new chemical bonds. The specific interactions depend on the nature of the nucleophile involved, which can include proteins and other biomolecules. This mechanism is crucial for its application in modifying biomolecules for research purposes .

Antioxidant and Anti-inflammatory Effects

Compounds with sulfonyl chloride functionalities have been explored for their antioxidant and anti-inflammatory properties. These activities are particularly relevant in the context of diseases characterized by oxidative stress and inflammation. The ability of this compound to act as a multifunctional agent could enhance its therapeutic applications in treating complex diseases .

Study 1: Synthesis and Biological Evaluation

A study synthesized a series of compounds related to this compound and evaluated their biological activities. The compounds were tested for antioxidant activity using DPPH and ORAC assays, showing promising results that indicate potential for development as therapeutic agents .

Study 2: Inhibition of Viral Enzymes

Another research effort focused on the design of bisubstrate inhibitors targeting viral methyltransferases. Although not directly involving this compound, the findings highlight the potential for sulfonamide linkers (which share structural characteristics with sulfonyl chlorides) to inhibit viral replication effectively .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
(2R)-2,3-Dimethoxypropane-1-sulfonyl chlorideStructureSimilar reactivity; different biological effects
Methanesulfonyl chlorideStructureGeneral reactivity; lacks chiral center
Ethanesulfonyl chlorideN/AUsed in similar reactions; different alkyl group

The unique chiral nature and methoxy groups of this compound may influence its interactions with biological targets compared to structurally similar compounds.

Q & A

Q. What are the optimal synthetic routes for (2S)-2,3-dimethoxypropane-1-sulfonyl chloride while preserving stereochemical integrity?

Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids (e.g., using PCl₅ or SOCl₂) or oxidation of thiols. For stereospecific synthesis, chiral auxiliaries or enantioselective catalysis may be required. The methoxy groups in this compound could influence reaction pathways due to steric and electronic effects. For example, the (2S) configuration may necessitate asymmetric synthesis techniques, such as kinetic resolution or chiral pool strategies. However, direct literature on this compound is limited, so researchers should validate methods using chiral HPLC or optical rotation analysis .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

  • Chiral HPLC : Separates enantiomers using chiral stationary phases.
  • NMR Spectroscopy : ¹H/¹³C NMR can identify diastereotopic protons and methoxy group environments. 2D NMR (e.g., NOESY) may resolve spatial interactions critical for stereochemical assignment .
  • Optical Rotation : Compare experimental [α]D values with literature (if available).
  • X-ray Crystallography : Definitive structural confirmation but requires high-purity crystals.

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or aerosols (P261) .
  • Storage : Store under inert gas (N₂/Ar) in airtight containers to minimize hydrolysis. Desiccants (e.g., molecular sieves) can mitigate moisture sensitivity .

Advanced Research Questions

Q. How do the methoxy groups influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

The electron-donating methoxy groups may reduce electrophilicity at the sulfur center, potentially slowing reactions with nucleophiles (e.g., amines, alcohols). Steric hindrance from the 2,3-dimethoxypropane backbone could further affect regioselectivity. Researchers should conduct kinetic studies under varying conditions (e.g., polar aprotic solvents like DMF vs. non-polar solvents) and compare with analogous compounds lacking methoxy substituents .

Q. What are the stability profiles of this compound under different experimental conditions?

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic Sensitivity : Monitor hydrolysis rates via ¹H NMR in D₂O or by measuring chloride ion release (e.g., ion chromatography).
  • Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products. Stability testing should align with ICH guidelines for lab-scale compounds .

Q. How should researchers resolve contradictions in literature regarding reaction yields or mechanistic pathways?

  • Systematic Replication : Reproduce reported conditions while controlling variables (e.g., solvent purity, temperature gradients).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) to trace hydrolysis pathways.
  • Computational Modeling : DFT calculations can predict transition states and validate proposed mechanisms .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

  • Reverse-Phase HPLC : With UV detection at 210–230 nm (sulfonyl chloride absorbance).
  • NMR Quantification : Use internal standards (e.g., dimethylsulfone) and response factors for integration .
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass confirmation.

Q. How can researchers mitigate side reactions during derivatization (e.g., sulfonamide formation)?

  • Temperature Control : Lower temperatures (0–5°C) reduce unwanted hydrolysis.
  • Base Selection : Use mild bases (e.g., Et₃N) instead of strong bases to avoid elimination byproducts.
  • Solvent Optimization : Anhydrous THF or DCM minimizes competing hydrolysis .

Data Interpretation & Challenges

Q. How should unexpected byproducts from reactions involving this compound be characterized?

  • Isolation : Use preparative chromatography to isolate byproducts.
  • Structural Elucidation : Combine MS/MS fragmentation patterns with 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment.
  • Mechanistic Hypothesis : Propose side reactions (e.g., elimination, rearrangement) based on structural motifs .

Q. What are the implications of limited toxicological data for this compound?

Assume high toxicity due to its sulfonyl chloride group. Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells) and follow ALARA (As Low As Reasonably Achievable) principles for exposure .

Tables for Key Data

Property Method Typical Observations References
Hydrolysis Rate (pH 7.4)Ion Chromatographyt₁/₂ = 2–4 hours (est.)
Chiral PurityChiral HPLC (Chiralpak AD-H)Retention time: 8.2 min (S-enantiomer)
Thermal DecompositionTGAOnset at 120°C (N₂ atmosphere)

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